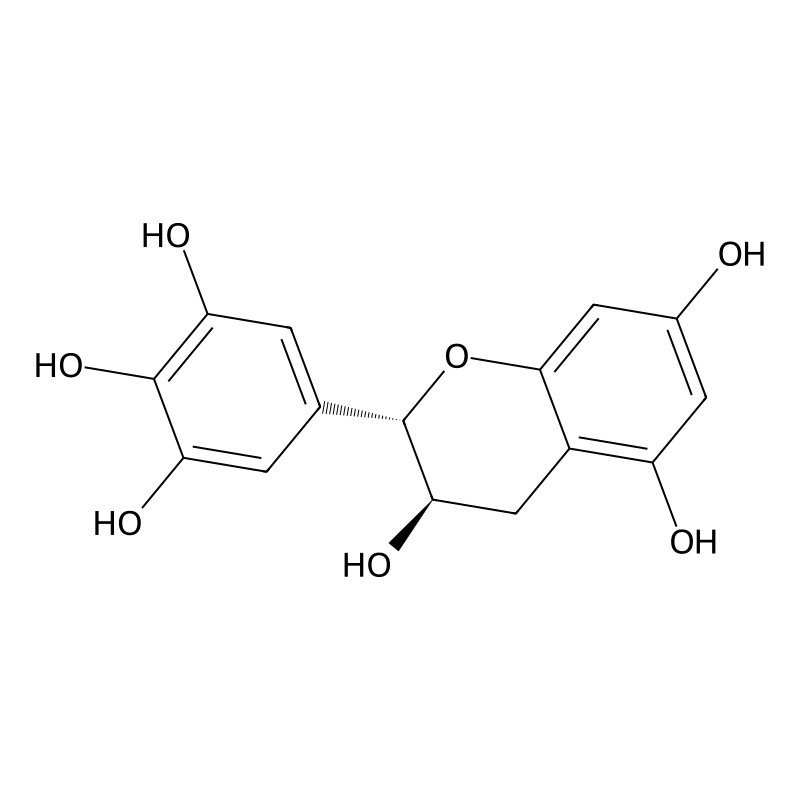

(-)-Gallocatechin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

(-)-Gallocatechin (GC) is a trans-flavan-3-ol and a major non-galloylated green tea polyphenol, functioning as the epimer of (-)-epigallocatechin (EGC). In industrial quality control and laboratory settings, GC is primarily procured as a high-purity analytical reference standard for quantifying thermal processing markers in beverage manufacturing. Because heat treatments such as canning and autoclaving induce the epimerization of naturally occurring cis-catechins into their trans-epimers, GC serves as a critical metric for thermal stress. Beyond its role in food chemistry, GC is utilized in structure-activity relationship (SAR) studies to isolate the biological effects of trans-stereochemistry on antioxidant capacity and bone metabolism, free from the highly reactive gallate moieties found in compounds like EGCG [1].

Substituting (-)-Gallocatechin with its cis-epimer (-)-epigallocatechin (EGC) or the more abundant (-)-epigallocatechin gallate (EGCG) fundamentally compromises analytical and biological workflows. In beverage processing and stability testing, EGC acts as the precursor that converts into GC under thermal stress; utilizing EGC cannot quantify the extent of heat-induced epimerization. Furthermore, the trans-configuration of GC significantly alters its radical scavenging potency and binding affinity compared to EGC. For example, GC exhibits quantitatively lower antioxidant potency in ferric reducing-antioxidant power (FRAP) assays than EGC, making them non-interchangeable when modeling the net loss of antioxidant capacity in heat-processed functional foods[1].

Quantification of Thermal Epimerization in Beverage Processing

During the manufacturing of canned and bottled tea drinks, thermal stress induces the epimerization of native catechins. Research demonstrates that autoclaving green tea extract at 120°C for 20 minutes specifically drives the conversion of the cis-epimer (-)-epigallocatechin (EGC) into the trans-epimer (-)-gallocatechin (GC). Consequently, GC must be procured as the exact analytical standard to quantify this conversion rate, which serves as a direct marker of thermal processing history and product degradation [1].

| Evidence Dimension | Thermal epimerization tracking |

| Target Compound Data | (-)-Gallocatechin (GC) forms as the quantifiable product of heat stress |

| Comparator Or Baseline | (-)-Epigallocatechin (EGC) acts as the degrading precursor |

| Quantified Difference | Autoclaving at 120°C for 20 min converts EGC to GC, shifting the epimer ratio |

| Conditions | Autoclaving at 120°C for 20 minutes in aqueous green tea extract |

Essential for QA/QC in commercial beverage manufacturing to accurately measure heat-induced degradation and validate processing parameters.

Differential Antioxidant Potency for Shelf-Life Modeling

The stereochemical shift from EGC to GC impacts the molecule's radical scavenging capabilities. In comparative in vitro assays, (-)-Gallocatechin (GC) proved quantitatively less potent as an antioxidant than its precursor EGC in both ferric reducing-antioxidant power (FRAP) and human LDL oxidation assays. Because heat processing increases the GC:EGC ratio, using GC as a standard is necessary to accurately calculate the net loss of antioxidant capacity in the final formulated product [1].

| Evidence Dimension | Antioxidant potency (FRAP and LDL oxidation) |

| Target Compound Data | (-)-Gallocatechin (GC) exhibits lower antioxidant potency |

| Comparator Or Baseline | (-)-Epigallocatechin (EGC) exhibits higher antioxidant potency |

| Quantified Difference | Statistically significant reduction in FRAP and LDL oxidation inhibition for the trans-epimer (GC) vs. cis-epimer (EGC) |

| Conditions | In vitro FRAP and human LDL oxidation assays |

Allows formulators to accurately predict the true antioxidant shelf-life of heat-processed functional beverages, rather than overestimating it based solely on pre-processing EGC levels.

Osteoclastogenesis Inhibition in Bone Metabolism Models

(-)-Gallocatechin provides a stable, non-galloylated scaffold for investigating bone metabolism without the high reactivity of EGCG. In murine monocyte/macrophage RAW 264.7 cells induced by RANKL, treatment with 20 μM (-)-Gallocatechin (GC) effectively decreased the number of TRAP-positive osteoclasts by 30.1 ± 7.7% without exhibiting cytotoxicity. While EGC showed a higher inhibition rate (88.6 ± 1.0%), GC's distinct quantitative profile allows researchers to map the specific structure-activity relationship of the trans-configuration in osteoclast differentiation models [1].

| Evidence Dimension | Inhibition of TRAP-positive osteoclast formation |

| Target Compound Data | 30.1 ± 7.7% reduction at 20 μM (-)-Gallocatechin |

| Comparator Or Baseline | Baseline RANKL-induced RAW 264.7 cells (0% reduction); EGC (88.6 ± 1.0% reduction) |

| Quantified Difference | GC provides moderate, non-toxic inhibition (30.1%) compared to the highly potent EGC (88.6%) |

| Conditions | RAW 264.7 cells under RANKL induction, 20 μM concentration |

Enables researchers to isolate the biological effects of trans-stereochemistry in bone remodeling assays, providing a precise control against cis-epimers.

QA/QC Analytical Standard for Beverage Manufacturing

Directly following from its formation under thermal stress, (-)-Gallocatechin is procured to quantify the conversion of EGC to GC during canning and autoclaving, validating processing temperatures and times in industrial workflows[1].

Shelf-Life and Antioxidant Modeling in Functional Foods

Because GC has lower radical scavenging potency than EGC, it is used as a standard to accurately measure the reduced antioxidant capacity of formulated products post-heat treatment, ensuring label claims match the epimerized product [1].

Structure-Activity Relationship (SAR) Studies in Bone Metabolism

Utilized as a trans-epimer control in RANKL-induced osteoclastogenesis assays to compare against cis-epimers (EGC) and galloylated catechins (EGCG) without introducing cytotoxicity, allowing precise mapping of stereochemical effects on bone remodeling [2].

References

- [1] Xu JZ, Yeung SY, Chang Q, Huang Y, Chen ZY. Comparison of antioxidant activity and bioavailability of tea epicatechins with their epimers. Br J Nutr. 2004 Jun;91(6):873-81.

- [2] Ko CH, Lau KM, Choy WY, Leung PC. Effects of tea catechins, epigallocatechin, gallocatechin, and gallocatechin gallate, on bone metabolism. J Agric Food Chem. 2009 Aug 26;57(16):7293-7.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: Matsuo Y, Yamada Y, Tanaka T, Kouno I. Enzymatic oxidation of gallocatechin and epigallocatechin: effects of C-ring configuration on the reaction products. Phytochemistry. 2008 Dec;69(18):3054-61. Epub 2007 Sep 20. PubMed PMID: 17888464.

3: Ko CH, Lau KM, Choy WY, Leung PC. Effects of tea catechins, epigallocatechin, gallocatechin, and gallocatechin gallate, on bone metabolism. J Agric Food Chem. 2009 Aug 26;57(16):7293-7. doi: 10.1021/jf901545u. PubMed PMID: 19653629.

4: Plumb GW, de Pascual-Teresa S, Santos-Buelga C, Rivas-Gonzalo JC, Williamson G. Antioxidant properties of gallocatechin and prodelphinidins from pomegranate peel. Redox Rep. 2002;7(1):41-6. PubMed PMID: 11981454.

5: Tsutsumi H, Sato T, Ishizu T. Offset pi-pi interaction in crystal structure of (-)-gallocatechin-3-O-gallate. Chem Pharm Bull (Tokyo). 2010 Apr;58(4):572-4. PubMed PMID: 20410646.

6: Tsutsumi H, Sato T, Ishizu T. Stereochemical structure and intermolecular interaction of complexes of (-)-Gallocatechin-3-O-gallate and caffeine. Chem Pharm Bull (Tokyo). 2011;59(1):100-5. PubMed PMID: 21212555.

7: Takagaki A, Nanjo F. Biotransformation of (-)-epigallocatechin and (-)-gallocatechin by intestinal bacteria involved in isoflavone metabolism. Biol Pharm Bull. 2015;38(2):325-30. doi: 10.1248/bpb.b14-00646. PubMed PMID: 25747993.

8: Zhang Y, Jia YY, Guo JL, Liu PQ, Jiang JM. Effects of (-)-gallocatechin-3-gallate on tetrodotoxin-resistant voltage-gated sodium channels in rat dorsal root ganglion neurons. Int J Mol Sci. 2013 May 7;14(5):9779-89. doi: 10.3390/ijms14059779. PubMed PMID: 23652835; PubMed Central PMCID: PMC3676812.

9: Wong IL, Wang BC, Yuan J, Duan LX, Liu Z, Liu T, Li XM, Hu X, Zhang XY, Jiang T, Wan SB, Chow LM. Potent and Nontoxic Chemosensitizer of P-Glycoprotein-Mediated Multidrug Resistance in Cancer: Synthesis and Evaluation of Methylated Epigallocatechin, Gallocatechin, and Dihydromyricetin Derivatives. J Med Chem. 2015 Jun 11;58(11):4529-49. doi: 10.1021/acs.jmedchem.5b00085. Epub 2015 Jun 2. PubMed PMID: 25985195.

10: Matsuo T, Hanamure N, Shimoi K, Nakamura Y, Tomita I. Identification of (+)-gallocatechin as a bio-antimutagenic compound in Psidium guava leaves. Phytochemistry. 1994 Jul;36(4):1027-9. PubMed PMID: 7765204.

11: Zhou YB, Wan XC, Shang YY, Hu JW, Shao L, Chen W, Li DX. Polyphenol content of plasma and litter after the oral administration of green tea and tea polyphenols in chickens. J Agric Food Chem. 2012 Feb 22;60(7):1619-27. doi: 10.1021/jf2039789. Epub 2012 Feb 8. PubMed PMID: 22224899.

12: Stafford HA, Lester HH. Flavan-3-ol Biosynthesis : The Conversion of (+)-Dihydromyricetin to Its Flavan-3,4-Diol (Leucodelphinidin) and to (+)-Gallocatechin by Reductases Extracted from Tissue Cultures of Ginkgo biloba and Pseudotsuga menziesii. Plant Physiol. 1985 Aug;78(4):791-4. PubMed PMID: 16664326; PubMed Central PMCID: PMC1064823.

13: Sugita-Konishi Y, Hara-Kudo Y, Amano F, Okubo T, Aoi N, Iwaki M, Kumagai S. Epigallocatechin gallate and gallocatechin gallate in green tea catechins inhibit extracellular release of Vero toxin from enterohemorrhagic Escherichia coli O157:H7. Biochim Biophys Acta. 1999 Oct 18;1472(1-2):42-50. PubMed PMID: 10572924.

14: Ikeda I, Kobayashi M, Hamada T, Tsuda K, Goto H, Imaizumi K, Nozawa A, Sugimoto A, Kakuda T. Heat-epimerized tea catechins rich in gallocatechin gallate and catechin gallate are more effective to inhibit cholesterol absorption than tea catechins rich in epigallocatechin gallate and epicatechin gallate. J Agric Food Chem. 2003 Dec 3;51(25):7303-7. PubMed PMID: 14640575.

15: ROUX DG. d-Gallocatechin from the bark of Casuarina equisetifolia Linn. Nature. 1957 Jan 19;179(4551):158-9. PubMed PMID: 13400129.

16: Wang H, Liu T, Song L, Huang D. Profiles and α-amylase inhibition activity of proanthocyanidins in unripe Manilkara zapota (chiku). J Agric Food Chem. 2012 Mar 28;60(12):3098-104. doi: 10.1021/jf204715q. Epub 2012 Mar 19. PubMed PMID: 22394060.

17: DURMISHIDZE SV. [l-gallocatechin in the composition of tannic substances in grapes]. Dokl Akad Nauk SSSR. 1951 Apr 11;77(5):859-62. Undetermined Language. PubMed PMID: 14822867.

18: Ferrer-Gallego R, Quijada-Morín N, Brás NF, Gomes P, de Freitas V, Rivas-Gonzalo JC, Escribano-Bailón MT. Characterization of Sensory Properties of Flavanols - A Molecular Dynamic Approach. Chem Senses. 2015 Jul;40(6):381-90. doi: 10.1093/chemse/bjv018. Epub 2015 May 1. PubMed PMID: 25934978.

19: Wan SB, Landis-Piwowar KR, Kuhn DJ, Chen D, Dou QP, Chan TH. Structure-activity study of epi-gallocatechin gallate (EGCG) analogs as proteasome inhibitors. Bioorg Med Chem. 2005 Mar 15;13(6):2177-85. PubMed PMID: 15727870.

20: Taamalli A, Arráez-Román D, Abaza L, Iswaldi I, Fernández-Gutiérrez A, Zarrouk M, Segura-Carretero A. LC-MS-based metabolite profiling of methanolic extracts from the medicinal and aromatic species Mentha pulegium and Origanum majorana. Phytochem Anal. 2015 Sep-Oct;26(5):320-30. doi: 10.1002/pca.2566. Epub 2015 May 15. PubMed PMID: 25982347.